6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Overview
Description
Pyrimidine derivatives, such as “6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and can be modified to achieve different biological activities . The specific structure of “this compound” would need to be determined through techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Intramolecular Cycloadditions : Donnard et al. (2017) demonstrated the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amines through intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequences, highlighting the compound's utility in complex organic transformations (Donnard et al., 2017).
- Heterocyclic Sulfonamides Synthesis : Tucker et al. (2015) described the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, expanding the chemical repertoire for developing various sulfonamide-based molecules (Tucker et al., 2015).
Structural and Crystallography Studies
- Crystal Structures of Organic Salts : Balasubramani et al. (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, revealing the importance of sulfonate and carboxylate anion interactions in the formation of hydrogen-bonded motifs (Balasubramani et al., 2007).
Potential Therapeutic Agents
- Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a series of thiophene and thieno[3,2-d]pyrimidine derivatives, including compounds with the sulfonamide moiety, showing significant in vitro activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).
- Antibacterial Evaluation of Heterocyclic Compounds : Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents with high activity in initial screenings (Azab et al., 2013).
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides are known to hinder cell division, making them bacteriostatic rather than bactericidal .
Biochemical Pathways
It’s worth noting that sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
It’s known that sulfonamides can have a broad range of effects due to their ability to inhibit key enzymes in bacteria, leading to a halt in cell division .
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, they can inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This interaction can affect various biochemical reactions in the cell.
Cellular Effects
Sulfonamides can hinder cell division, making them bacteriostatic rather than bactericidal . They can also cause various side effects including diseases of the digestive and respiratory tracts .
Molecular Mechanism
Sulfonamides can replace PABA in the enzyme dihydropteroate synthetase, inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Metabolic Pathways
Sulfonamides can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBJUUNSGWRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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